molecular formula C20H24N6O3 B12245108 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12245108
M. Wt: 396.4 g/mol
InChI Key: LXGITUKMIANEAB-UHFFFAOYSA-N
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Description

3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a unique structure that combines imidazo[1,2-b]pyridazine and pyrimidinone moieties, making it a promising candidate for various biological and medicinal studies .

Preparation Methods

The synthesis of 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, influencing their activity and downstream signaling pathways . This binding can lead to the inhibition of kinase activity, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups and its potent biological activity. Similar compounds include:

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

3-[2-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C20H24N6O3/c1-14-15(2)22-13-25(20(14)28)11-19(27)24-8-5-16(6-9-24)12-29-18-4-3-17-21-7-10-26(17)23-18/h3-4,7,10,13,16H,5-6,8-9,11-12H2,1-2H3

InChI Key

LXGITUKMIANEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)C

Origin of Product

United States

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